Phosphino
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Overview
Description
Phosphino compounds, also known as phosphines, are a class of organophosphorus compounds characterized by the presence of a phosphorus atom bonded to three organic groups. These compounds play a crucial role in various chemical processes, particularly in catalysis and organic synthesis. Phosphines are known for their ability to act as ligands in coordination chemistry, forming stable complexes with transition metals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphines can be synthesized through several methods, including:
From Halogenophosphines and Organometallic Reagents: This method involves the reaction of halogenophosphines with organometallic reagents to form phosphines.
From Metallated Phosphines: Metallated phosphines can be prepared by reacting phosphines with metal reagents.
Addition of P–H to Unsaturated Compounds: This method involves the addition of phosphine (P–H) to unsaturated compounds, resulting in the formation of phosphines.
Reduction of Phosphine Oxides: Phosphine oxides can be reduced to phosphines using various reducing agents.
C–P Coupling Reactions: This method involves the coupling of carbon and phosphorus atoms to form phosphines.
Industrial Production Methods: Industrial production of phosphines often involves large-scale reactions using halogenophosphines and organometallic reagents. The reaction conditions are optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Phosphines undergo various types of chemical reactions, including:
Oxidation: Phosphines can be oxidized to form phosphine oxides.
Coupling Reactions: Phosphines can participate in coupling reactions with carbon atoms to form new carbon-phosphorus bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen.
Reduction: Borane-dimethylsulfide complex.
Substitution: Various organic halides and nucleophiles.
Coupling Reactions: Organometallic reagents and catalysts.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phosphines.
Coupling Reactions: Phosphine derivatives with new carbon-phosphorus bonds.
Scientific Research Applications
Phosphines have a wide range of applications in scientific research, including:
Chemistry: Phosphines are widely used as ligands in coordination chemistry and catalysis.
Medicine: Phosphines are involved in the development of pharmaceuticals and therapeutic agents.
Mechanism of Action
Phosphines exert their effects through various mechanisms, depending on their application. In catalysis, phosphines act as ligands, coordinating with transition metals to form stable complexes. These complexes facilitate various chemical reactions by stabilizing reaction intermediates and lowering activation energies . In biological systems, phosphines can interact with enzymes and other biomolecules, influencing biochemical pathways and processes .
Comparison with Similar Compounds
- Amines
- Phosphine Oxides
- Phosphonium Salts
Phosphines are unique due to their ability to form stable complexes with transition metals and their versatility in various chemical reactions .
Properties
InChI |
InChI=1S/H2P/h1H2 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZVCSNXTFCBQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[PH2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80160257 |
Source
|
Record name | Phosphino radical | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80160257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
32.990 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13765-43-0 |
Source
|
Record name | Phosphino | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13765-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphino radical | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013765430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphino radical | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80160257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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